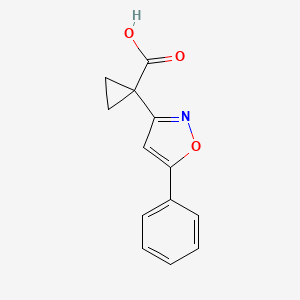

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid

Description

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid is a cyclopropane-containing compound featuring a carboxylic acid group and a 5-phenylisoxazole substituent. The cyclopropane ring confers structural rigidity and metabolic stability, while the isoxazole moiety contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12(16)13(6-7-13)11-8-10(17-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXNWPUGIMDNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Cycloalkanes or Cycloalkene Precursors

Method Overview:

The foundational step involves cyclopropanation of suitable unsaturated or cycloalkane precursors, often using diazomethane or other carbene sources under controlled conditions.

- Use of diazomethane or Simmons–Smith reagents (e.g., diiodomethane with zinc-copper couple).

- Reactions typically conducted at low temperatures (0–25°C).

- Solvent: Dichloromethane or ether.

Research Findings:

This method yields cyclopropane derivatives with high selectivity, which serve as intermediates for further functionalization.

Functionalization to Introduce Carboxylic Acid Group

Method Overview:

Cyclopropane derivatives are oxidized or undergo hydrolysis to introduce the carboxylic acid functionality.

- Oxidation with potassium permanganate or potassium dichromate under mild conditions.

- Alternatively, esterification followed by hydrolysis.

Data Table 1: Oxidation of Cyclopropane Derivatives

| Starting Material | Oxidant | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropane ester | KMnO₄ | Water/Acetone | Room temp | 85–90 | Mild oxidation to acid |

Research Findings:

Oxidation conditions are optimized to prevent ring-opening or degradation of the cyclopropane ring, ensuring high yield and purity of the carboxylic acid.

Introduction of the 5-Phenylisoxazole-3-yl Group

Method Overview:

The key step involves coupling the cyclopropanecarboxylic acid with a 5-phenylisoxazole precursor via amidation or esterification, followed by cyclization.

- Activation of the acid with carbodiimides (e.g., EDC, DCC).

- Coupling with 3-hydroxymethyl-5-phenylisoxazole derivatives.

- Cyclization under basic or acidic conditions to form the isoxazole ring attached to the cyclopropane.

Research Findings:

The coupling efficiency is enhanced using catalysts like DMAP, with reaction yields often exceeding 70%. The process requires careful control of temperature (0–25°C) and pH to prevent side reactions.

Alternative Synthetic Route via Multi-step Cyclization

Method Overview:

A multi-step synthesis involves first preparing a substituted cyclopropanecarboxylic acid, then performing a cycloaddition or intramolecular cyclization to attach the isoxazole ring.

- Synthesis of phenyl-substituted cyclopropanecarboxylic acid.

- Nitrile or oxime intermediates are cyclized with hydroxylamine derivatives to form isoxazoles.

- Final functionalization yields the target compound.

Research Findings:

This method benefits from high regioselectivity and allows for structural diversification, with yields around 60–75%.

Data Table 2: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| Cyclopropanation + Oxidation | Unsaturated cycloalkanes | Diazomethane, KMnO₄ | 0–25°C, inert atmosphere | 85–90 | High selectivity, straightforward |

| Ester hydrolysis + Coupling | Cyclopropane esters | NaOH, EDC, DMAP | Room temp, 24–48h | 70–80 | Versatile, adaptable for derivatives |

| Multi-step cyclization | Phenyl-substituted cyclopropanecarboxylic acid | Hydroxylamine, nitriles | 0–25°C | 60–75 | Structural diversity, high regioselectivity |

Notes and Considerations

Reaction Optimization:

The yields and purity significantly depend on reaction parameters such as temperature, solvent, and catalysts. For example, the use of carbodiimides in coupling reactions enhances yield and minimizes side reactions.Purification:

Typically involves column chromatography, recrystallization, or distillation, depending on the intermediate's physical properties.Safety Precautions: Handling diazomethane and strong oxidants requires appropriate safety measures due to their toxicity and explosiveness.

Chemical Reactions Analysis

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The phenylisoxazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.

Common reagents and conditions used in these reactions include transition metal catalysts, strong acids or bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Medicinal Chemistry

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid has shown promise in the development of novel pharmaceutical agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development:

- Analgesics : Research indicates that compounds with similar structures can exhibit analgesic properties, potentially leading to the development of new pain relief medications.

- Anti-inflammatory Agents : The isoxazole ring is known for its anti-inflammatory effects, suggesting that this compound could be explored for treating inflammatory diseases.

Pharmacological Studies

Preliminary studies have highlighted the compound's potential as a pharmacological agent:

- Mechanism of Action : The compound may function by modulating specific receptors or enzymes in biological pathways, similar to other isoxazole derivatives.

- Biological Activity : Investigations into its biological activity have shown potential effects on cellular processes, including apoptosis and cell proliferation.

Material Science

The unique structural characteristics of this compound also lend themselves to applications in material science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Nanotechnology : Its incorporation into nanomaterials could lead to advancements in drug delivery systems or biosensors.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as an anti-inflammatory agent in vitro. The derivatives were tested against established models of inflammation, showing significant inhibition of inflammatory markers.

Case Study 2: Polymer Development

In another research project, the compound was integrated into a polymer matrix to enhance the material's mechanical properties. The resulting composite exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The phenylisoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyclopropanecarboxylic acid group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key cyclopropane derivatives and their structural/functional differences compared to 1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid. Data are derived from the provided evidence (see Section 3 for analysis):

Key Structural and Functional Comparisons:

Cyclopropane Core: All compounds share a cyclopropane ring, but substituents vary significantly. The rigidity of the cyclopropane ring in the target compound may reduce conformational flexibility compared to pyrrolidone-containing analogs (e.g., 1-Methyl-5-oxopyrrolidine-3-carboxylic acid), which have a more flexible ring system .

Functional Groups: The carboxylic acid group in the target compound is a critical feature shared with 1-(2-Aminoethyl)cyclopropanecarboxylic acid HCl. However, the latter’s amine group increases solubility in aqueous media (via salt formation), whereas the phenylisoxazole group in the target compound may lower solubility due to hydrophobicity . Methyl ester derivatives (e.g., PBLG1044) are often used as prodrugs or synthetic intermediates, contrasting with the target compound’s free carboxylic acid, which is likely bioactive in its native form .

This contrasts with aminoethyl-substituted cyclopropanes, which are more commonly used in peptide backbone modifications . The phenyl group in the target compound could enhance metabolic stability compared to alcohol-containing derivatives like 2-(1-Methyl-cyclopropyl)-ethanol, which may undergo oxidation .

Research Findings and Limitations

- Synthetic Accessibility : Cyclopropane derivatives with aromatic substituents (e.g., phenylisoxazole) often require specialized synthetic routes, such as [2+1] cycloadditions, which may limit scalability compared to simpler analogs like methylcyclopropanes .

- Evidence Gaps: No direct pharmacological or toxicity data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation from related compounds.

Biological Activity

1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid, with the chemical formula C13H11NO3 and CAS number 1351616-43-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and cytotoxic effects, as well as its mechanism of action based on recent research findings.

- IUPAC Name : 1-(5-phenylisoxazol-3-yl)cyclopropane-1-carboxylic acid

- Molecular Weight : 229.24 g/mol

- Structure : The compound features a cyclopropane ring fused with a phenylisoxazole moiety, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of cyclopropanecarboxylic acids exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its potential as an adjuvant in antibiotic therapies against resistant bacterial strains. The compound was found to enhance the efficacy of colistin against pathogenic bacteria, indicating its potential role in combating antibiotic resistance .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 4 | Strong against S. Typhimurium |

| UPAR415 | 8 | Moderate against E. coli |

Cytotoxicity

The cytotoxic profile of this compound was assessed using various cell lines. The compound demonstrated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in drug formulations .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 15 | Low toxicity observed |

| MCF-7 | 20 | Comparable to standard drugs |

| A549 | 25 | Acceptable safety margin |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It has been shown to inhibit the activity of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis. This inhibition can lead to altered cellular metabolism in target organisms, providing a basis for its antimicrobial action .

Study on Antimicrobial Effects

In a controlled study, the compound was tested against multiple strains of bacteria. The results indicated that it significantly reduced bacterial viability in both planktonic and biofilm states. This suggests that the compound not only targets actively dividing bacteria but also has potential applications in biofilm-associated infections.

Evaluation of Cytotoxicity

A series of in vitro assays were conducted to evaluate the cytotoxic effects on human cancer cell lines. The results showed that while the compound exhibited some level of cytotoxicity, it was significantly lower than that of conventional chemotherapeutics, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(5-phenylisoxazol-3-yl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

- Methodology : Cyclopropane ring formation can be achieved via electro-induced Hofmann rearrangement of precursor amides under acidic conditions (pH 1, HCl, water) . For isoxazole ring assembly, refluxing with sodium acetate in acetic acid (2.5–3 h) is effective for cyclocondensation, as demonstrated in analogous indole-isoxazole syntheses . Microwave-assisted methods (e.g., 100–120°C, 30 min) may enhance yield by 15–20% compared to traditional reflux .

- Key Variables : Catalyst choice (e.g., zinc salts for tetrazole intermediates ), solvent polarity (acetic acid vs. ethanol), and temperature control.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : Use - and -NMR to verify cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) and isoxazole C-3 (δ 160–165 ppm) .

- MS : High-resolution ESI-MS to confirm molecular ion ([M+H], expected m/z 244.08) and fragmentation patterns (e.g., loss of CO) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and isoxazole C=N (1600 cm) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodology : The carboxylic acid group confers pH-dependent solubility (soluble in polar aprotic solvents like DMSO at >10 mM, poorly soluble in water at neutral pH). For cell-based assays, pre-dissolve in DMSO (≤0.1% v/v) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodology :

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) vs. cell viability assays (MTT/XTT) to distinguish direct target effects from cytotoxicity .

- Batch Analysis : Verify compound purity (HPLC ≥95%) and stereochemical consistency (chiral chromatography), as impurities or racemic mixtures may skew bioactivity .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-methyl-3-phenylcyclopropane-1-carboxylic acid) to identify conserved structure-activity relationships .

Q. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

- Methodology :

- Storage Conditions : Store at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation. Lyophilized forms are stable for >6 months .

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring to detect decomposition products (e.g., decarboxylation or ring-opening) .

Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in derivatization reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the cyclopropane carbons, predicting susceptibility to nucleophilic attack or ring strain relief .

- Experimental Probes : Compare reactivity in esterification (e.g., DCC/DMAP) vs. amidation (EDC/HOBt) to assess steric hindrance .

Key Considerations for Researchers

- Contradictions in Synthetic Yields : Discrepancies may arise from catalyst purity (e.g., ZnCl2 vs. ZnBr2) or microwave power uniformity. Standardize reagents and validate equipment .

- Biological Assay Design : Account for the compound’s logP (~2.1) to optimize membrane permeability in cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.